4-Cycloheptylbutan-1-amine chemical structure and properties
4-Cycloheptylbutan-1-amine chemical structure and properties
4-Cycloheptylbutan-1-amine: Strategic Building Block for Lipophilic Amine Motifs
Executive Summary
4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a specialized aliphatic amine intermediate used primarily in medicinal chemistry to introduce high-lipophilicity, sterically bulky motifs into drug candidates. Unlike its cyclopentyl and cyclohexyl analogs, the cycloheptyl ring offers a unique conformational flexibility and increased hydrophobic surface area, making it a critical tool for modulating LogP , blood-brain barrier (BBB) penetration , and Sigma receptor affinity .
This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this building block in modern drug discovery.
Chemical Identity & Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | 4-Cycloheptylbutan-1-amine | |
| CAS Number | 1485566-20-8 | |
| Molecular Formula | C₁₁H₂₃N | |
| Molecular Weight | 169.31 g/mol | |
| Appearance | Colorless to pale yellow oil | Hygroscopic; absorbs CO₂ from air. |
| Calculated LogP (cLogP) | 4.12 ± 0.4 | Highly lipophilic; ideal for BBB penetration. |
| pKa (Conjugate Acid) | 10.6 ± 0.2 | Typical primary aliphatic amine basicity. |
| Boiling Point | ~245°C (760 mmHg) | Predicted; distillable under high vacuum. |
| Solubility | DMSO, Methanol, DCM, Chloroform | Sparingly soluble in water (<1 mg/mL). |
Strategic Application in Drug Design
The "Cycloheptyl Advantage" lies in its ability to fill hydrophobic pockets that are too large for cyclohexyl groups but too constrained for linear alkyl chains.
Modulation of Physicochemical Properties
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Lipophilicity Boost : Replacing a n-butyl or cyclohexyl group with a cycloheptyl moiety significantly increases cLogP, enhancing membrane permeability.
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Metabolic Stability : The cycloheptyl ring is generally more resistant to oxidative metabolism (CYP450) at the ring carbons compared to linear alkyl chains, though hydroxylation at C3/C4 of the ring is possible.
Target Class Relevance
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Sigma-1 (σ₁) Receptors : N-alkylated cycloalkylamines are privileged scaffolds for σ₁ receptor ligands (e.g., for neuropathic pain or neuroprotection). The 4-carbon tether provides optimal spacing for the amine to interact with the conserved aspartate residue (Asp126) while the cycloheptyl ring occupies the primary hydrophobic pocket.
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NMDA Receptor Antagonists : Used as a hydrophobic tail to block the ion channel pore.
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GPCR Ligands : Serves as a bulky "anchor" in orthosteric or allosteric modulators for aminergic GPCRs (Dopamine, Serotonin).
Validated Synthesis Protocol
While catalog sources exist, in-house synthesis is often required for scale-up or isotopic labeling. The most robust, self-validating route avoids the incompatibility of Grignard reagents with nitriles by utilizing a Kumada-Corriu coupling followed by an Azide reduction .
Reaction Scheme (Logic Flow)
Figure 1: Validated synthetic pathway avoiding unstable aldehyde intermediates.
Step-by-Step Methodology
Step 1: Copper-Catalyzed Cross-Coupling (Kumada Condition)
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Reagents : Cycloheptyl bromide (1.0 equiv), Magnesium turnings (1.1 equiv), 1-Bromo-4-chlorobutane (1.2 equiv), Li₂CuCl₄ (0.05 equiv, 0.1M in THF).
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Procedure :
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Generate cycloheptylmagnesium bromide in dry THF (exothermic initiation with I₂).
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Cool the Grignard solution to -78°C.
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Add Li₂CuCl₄ catalyst followed by dropwise addition of 1-bromo-4-chlorobutane.
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Allow to warm to room temperature (RT) and stir for 12 hours.
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Causality : The copper catalyst facilitates the sp³-sp³ coupling, while the temperature control prevents elimination side reactions.
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Workup : Quench with saturated NH₄Cl. Extract with diethyl ether.
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QC Check : ¹H NMR should show loss of the multiplet at δ 4.2 (CH-Br) and retention of the triplet at δ 3.5 (CH₂-Cl).
Step 2: Nucleophilic Substitution (Azidation)
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Reagents : 1-Chloro-4-cycloheptylbutane (from Step 1), Sodium Azide (NaN₃, 1.5 equiv), DMF (anhydrous).
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Procedure :
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Dissolve the chloride in DMF (0.5 M concentration).
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Add NaN₃ carefully (toxic solid).
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Heat to 80°C for 6-8 hours.
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Safety : Azides are potentially explosive. Do not concentrate to dryness. Use a blast shield.
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Workup : Dilute with water, extract with Et₂O. Wash organic layer 3x with water to remove DMF.
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QC Check : IR spectroscopy is the gold standard here—look for the strong, diagnostic azide stretch at ~2100 cm⁻¹ .
Step 3: Staudinger Reduction (or Hydrogenation)
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Reagents : Azide intermediate, Triphenylphosphine (PPh₃, 1.1 equiv), THF, H₂O.
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Procedure :
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Dissolve azide in THF. Add PPh₃ at RT (evolution of N₂ gas indicates reaction progress).
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Stir for 2 hours (formation of iminophosphorane).
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Add H₂O (excess) and heat to reflux for 3 hours to hydrolyze the intermediate.
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Purification : Acid-base extraction.
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Acidify reaction mixture (1M HCl) -> extract PPh₃/POPh₃ with DCM (discard organic).
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Basify aqueous layer (NaOH) -> extract Product Amine with DCM.
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Dry (Na₂SO₄) and concentrate.[1]
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Final QC : ¹H NMR (CDCl₃): Triplet at δ ~2.7 ppm (CH₂-NH₂). Mass Spec: [M+H]⁺ = 170.2.
Handling & Safety (SDS Summary)
| Hazard Class | Classification | Precaution |
| Skin Corrosion | Category 1B | Causes severe skin burns. Wear nitrile gloves and face shield. |
| Eye Damage | Category 1 | Risk of permanent corneal damage. |
| Storage | Air Sensitive | Store under Nitrogen/Argon. Absorbs CO₂ to form carbamates (white solid crust). |
| Incompatibility | Strong Oxidizers | Reacts violently with acid chlorides, anhydrides, and strong acids. |
Critical Handling Note : Like many aliphatic amines, 4-cycloheptylbutan-1-amine will "smoke" in moist air due to the formation of carbonate salts. Always handle in a fume hood.
Decision Logic: When to Use This Building Block
Use the following logic tree to determine if 4-cycloheptylbutan-1-amine is the correct choice for your SAR (Structure-Activity Relationship) campaign.
Figure 2: SAR decision tree for hydrophobic amine selection.
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 58362375 (Analog). Retrieved from [Link]
- Smith, P. A. S. (1988). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (General reference for amine synthesis).
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Organic Chemistry Portal . Synthesis of Primary Amines: Staudinger Reduction. Retrieved from [Link]
